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Methyl 2,5-difluoro-3-nitrobenzoate

Cat. No.: B1418476
CAS No.: 1154278-08-6
M. Wt: 217.13 g/mol
InChI Key: LASMPKWBIDRHAC-UHFFFAOYSA-N
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Description

Significance of Halogenated and Nitrated Aromatic Compounds in Synthetic Chemistry

Halogenated and nitrated aromatic compounds are foundational pillars in the field of synthetic chemistry, primarily due to the profound influence these functional groups have on the chemical and physical properties of molecules. The introduction of halogens, particularly fluorine, into an organic molecule can significantly enhance its metabolic stability and lipophilicity, properties that are crucial for the development of pharmaceuticals and agrochemicals. tutorchase.com By increasing a drug's ability to dissolve in fats and lipids, halogens can improve its absorption and distribution within the body. tutorchase.com Furthermore, halogens can increase the binding affinity of a drug to its target enzyme or receptor through the formation of stable halogen bonds. tutorchase.comsemanticscholar.org

Nitroaromatic compounds are highly important as well, largely because the nitro group is a strong electron-withdrawing group. nih.gov This characteristic makes the aromatic ring resistant to oxidative degradation and influences the reactivity of the molecule. nih.gov Nitro groups are exceptionally versatile synthetic handles; for instance, they can be readily reduced to form amino groups, which are key components of countless biologically active compounds and dyes. This versatility makes nitroaromatics essential starting materials for a wide array of products, including pharmaceuticals, pesticides, and polymers. nih.gov The combined presence of both halogen and nitro groups on an aromatic ring creates a unique electronic environment that synthetic chemists can exploit to achieve specific and controlled chemical transformations.

Overview of Benzoate (B1203000) Esters as Synthetic Intermediates

Benzoate esters, such as methyl benzoate, are widely utilized as intermediates in organic synthesis. nbinno.com Their utility stems from the ester functional group, which can participate in a variety of chemical reactions, including hydrolysis to form carboxylic acids, transesterification to create different esters, and reduction to yield benzyl (B1604629) alcohols. nbinno.com This reactivity makes them adaptable building blocks for producing a diverse range of more complex molecules. nbinno.com

In industrial and academic settings, benzoate esters serve as precursors or key components in the synthesis of active pharmaceutical ingredients (APIs), dyes, specialty polymers, and plasticizers. nbinno.com The controlled reactivity of the ester allows for precise manipulation during multi-step synthetic sequences, ensuring the efficient production of high-quality target compounds. nbinno.com As such, they are considered cornerstone intermediates in modern chemical manufacturing. nbinno.com

Research Rationale: The Unique Substitution Pattern of Methyl 2,5-difluoro-3-nitrobenzoate

The specific arrangement of substituents on the this compound ring is the primary driver of its research interest. The molecule's functionality is defined by the interplay between the two fluorine atoms, the nitro group, and the methyl ester.

Electronic Effects : The presence of three strongly electron-withdrawing groups (two fluorine atoms and one nitro group) significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, this electronic profile activates the ring for nucleophilic aromatic substitution, a powerful tool for forming new carbon-heteroatom bonds.

Synthetic Versatility : Each functional group serves as a potential site for modification. The nitro group can be reduced to an amine, a common precursor in medicinal chemistry. The ester can be hydrolyzed to a carboxylic acid, enabling amide bond formation or other derivatizations.

Steric Influence : The placement of the substituents at the 2, 3, and 5 positions creates a distinct steric environment that can direct the outcome of subsequent reactions, allowing for regioselective synthesis.

This unique combination of electronic, steric, and functional features makes this compound a highly specialized platform for building complex molecules, particularly in the search for new bioactive compounds where precise control over molecular architecture is paramount. Derivatives of similar difluorinated benzoic acids, for example, have been investigated for their potential as antibacterial agents. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

Academic and industrial research involving this compound is primarily focused on its application as a strategic building block. The overarching objectives of this inquiry include:

Synthesis of Novel Compounds : Utilizing the compound as a starting material to construct novel molecules with potential applications in medicine and agriculture. Similar fluorinated and nitrated benzoic acids are used as key intermediates in the synthesis of anti-inflammatory drugs, analgesics, herbicides, and pesticides. chemimpex.com

Exploration of Reaction Pathways : Investigating how the unique substitution pattern influences the reactivity of the aromatic ring and its functional groups in various chemical transformations.

Development of Molecular Libraries : Systematically modifying the compound to create libraries of related molecules. These libraries can then be screened for biological activity, accelerating the discovery of new lead compounds for drug development.

The study of this compound is therefore centered on leveraging its distinct chemical properties to access complex and potentially valuable chemical entities.

Compound Data

Table 1: Properties of this compound

Property Value
CAS Number 1154278-08-6
Molecular Formula C₈H₅F₂NO₄
Appearance White powder

| Application | Intermediate for pharmaceuticals, APIs |

Data sourced from commercial supplier information. lookchem.comlookchem.com

Table 2: Functional Group Roles

Functional Group Position Role in Synthesis
Methyl Ester 1 Can be hydrolyzed to a carboxylic acid or undergo transesterification. nbinno.com
Fluorine 2, 5 Modifies electronic properties, enhances metabolic stability and lipophilicity. tutorchase.com

| Nitro Group | 3 | Strong electron-withdrawing group; can be reduced to an amine. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2NO4 B1418476 Methyl 2,5-difluoro-3-nitrobenzoate CAS No. 1154278-08-6

Properties

IUPAC Name

methyl 2,5-difluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASMPKWBIDRHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154278-08-6
Record name methyl 2,5-difluoro-3-nitrobenzoate
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Ii. Advanced Synthetic Methodologies for Methyl 2,5 Difluoro 3 Nitrobenzoate and Analogues

Regioselective Nitration Strategies for Fluorinated Benzoates

The introduction of a nitro group onto a fluorinated benzoate (B1203000) ring is a key step in the synthesis of Methyl 2,5-difluoro-3-nitrobenzoate. The success of this transformation hinges on achieving high regioselectivity, directing the nitro group to the desired position amidst other possible isomers.

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS). The process typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. masterorganicchemistry.comaiinmr.com The most common method for generating the nitronium ion in a laboratory setting is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comscribd.comorgsyn.org

The mechanism proceeds in several steps:

Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion. aiinmr.com

Nucleophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comaiinmr.com

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.com

This fundamental mechanism underlies the nitration of various benzoate derivatives, including the fluorinated precursors to this compound. scribd.comyoutube.com

When multiple substituents are present on a benzene (B151609) ring, they collectively influence the position of subsequent electrophilic attack. In the case of a difluorobenzoate precursor to this compound (i.e., Methyl 2,5-difluorobenzoate), both the fluorine atoms and the methyl ester group exert directing effects.

Methyl Ester Group (-COOCH₃) : The ester group is an electron-withdrawing group and a deactivator of the aromatic ring, making the nitration reaction slower than that of benzene. scribd.com It directs incoming electrophiles primarily to the meta position. This is because the resonance structures of the arenium ion intermediate for ortho and para attack place a destabilizing positive charge adjacent to the positively polarized carbonyl carbon. scribd.comlibretexts.org

Fluorine Atoms (-F) : Halogens like fluorine present a more complex scenario due to competing inductive and resonance effects.

Inductive Effect : Fluorine is highly electronegative and strongly withdraws electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack. csbsju.edu

Resonance Effect : Fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system (a +R effect), which tends to direct incoming electrophiles to the ortho and para positions. libretexts.orgcsbsju.edu

In the synthesis of this compound from Methyl 2,5-difluorobenzoate, the substituents guide the incoming nitro group. The ester group at C1 directs to C3 and C5. The fluorine at C2 directs ortho to C3 and para to C6. The fluorine at C5 directs ortho to C4 and C6. The formation of the 3-nitro isomer as the major product indicates a synergistic directing effect towards the C3 position from both the C1-ester group (meta) and the C2-fluorine atom (ortho). This position is also less sterically hindered compared to other potential sites. The challenge in such syntheses is often minimizing the formation of other regioisomers. google.com

To maximize the yield of the desired regioisomer and minimize the formation of by-products (such as other isomers or dinitrated compounds), careful optimization of the reaction conditions is essential. frontiersin.org

Key parameters for optimization include:

Temperature : Nitration reactions are typically exothermic. youtube.com Maintaining a low temperature, often between 0°C and 15°C using an ice bath, is crucial. orgsyn.orgsouthalabama.edu Higher temperatures can lead to the formation of increased amounts of by-products, including oxidized species and other nitro-isomers. orgsyn.org

Rate of Addition : The nitrating agent should be added slowly and dropwise to the solution of the aromatic substrate in sulfuric acid. youtube.comsouthalabama.edu This helps to control the reaction temperature and prevent localized overheating, which can decrease selectivity. southalabama.edu

Acid Concentration : The choice and concentration of acids can significantly impact the outcome. While a standard mixture of concentrated H₂SO₄ and HNO₃ is common, using fuming nitric acid and/or oleum (B3057394) (fuming sulfuric acid) can increase the reaction rate and yield for deactivated substrates. masterorganicchemistry.comgoogle.com A patent for a related compound, 5-fluoro-2-methyl-3-nitrobenzoic acid, reports that using oleum and fuming nitric acid led to higher yields and purity compared to using concentrated acids. google.com Conversely, for some substrates, using more dilute nitric acid can be a strategy to achieve selective mono-nitration and avoid over-nitration. frontiersin.org

Modern Techniques : To overcome challenges with highly exothermic and fast reactions, modern techniques like continuous flow microreactors are being employed. These systems allow for superior control of mass and heat transfer, leading to safer and more efficient nitration processes. beilstein-journals.org Kinetic modeling can be used in conjunction with these systems to precisely optimize conditions like temperature, residence time, and reactant ratios for maximum conversion to the desired product. beilstein-journals.org

The following table summarizes various conditions used for the nitration of benzoate derivatives, illustrating the impact of different parameters.

Starting MaterialNitrating AgentTemperatureYieldObservationsSource(s)
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄5-15°C81-85%Low temperature is critical to minimize by-products. orgsyn.org
Methyl BenzoateConc. HNO₃ / Conc. H₂SO₄Room Temp (after initial cooling)53%Rapid addition or higher temperature can increase by-products. southalabama.edu
5-Fluoro-2-methylbenzoic acidFuming HNO₃ / OleumNot specifiedHighUse of oleum and fuming acid increased yield and purity. google.com
5-Fluoro-2-methylbenzoic acidConc. HNO₃ / Conc. H₂SO₄Not specified45.1%Resulted in a mixture of regioisomers and by-products. google.com
O-methylisouronium sulfateConc. HNO₃ / Conc. H₂SO₄40°C (Optimized in flow reactor)87.4%Flow chemistry allows for safe optimization of a highly exothermic reaction. beilstein-journals.org

Fluorination Techniques for Benzoate Scaffolds

The introduction of fluorine atoms onto an aromatic ring is a pivotal step in the synthesis of many pharmaceuticals and advanced materials, owing to the unique properties fluorine imparts. chimia.ch For benzoate scaffolds, fluorine can be introduced either before or after the esterification and nitration steps, using a variety of fluorination methods.

Fluorine atoms can be incorporated into aromatic rings through two primary mechanistic routes: electrophilic and nucleophilic fluorination.

Electrophilic Fluorination : This approach involves using a reagent that delivers an electrophilic fluorine species ("F⁺") to the aromatic ring. These reagents are typically highly reactive and require careful handling. While historically challenging, new reagents have made this approach more accessible.

Nucleophilic Fluorination : This is a more common strategy and involves the displacement of a leaving group (e.g., -NO₂, -Cl, -Br) on the aromatic ring by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). This reaction, known as nucleophilic aromatic substitution (SₙAr), is particularly effective when the ring is activated by electron-withdrawing groups ortho or para to the leaving group. Other nucleophilic methods include the Balz-Schiemann reaction (thermal decomposition of arenediazonium tetrafluoroborates) and modern transition-metal-catalyzed reactions. acs.org Copper-mediated reactions, for instance, have been developed for the nucleophilic fluorination of anilines (fluoro-deamination) and arylboronic acids. acs.org

The following table outlines several methods for aromatic fluorination.

Method TypeReagent(s)Substrate TypeKey FeaturesSource(s)
Nucleophilic (SₙAr)KF, CsFActivated Aryl Halides/NitroarenesRequires electron-withdrawing groups on the ring.General Knowledge
Nucleophilic (Sandmeyer-type)HF/Pyridine (B92270)AryltriazenesProvides a mild route to aromatic fluorides. rsc.org
Nucleophilic (Copper-mediated)Cu(I), [¹⁸F]F⁻Anilines, Arylboronic acidsEffective for a range of substrates, including for radiolabeling. acs.org
Gas-Phase FluorinationF₂ gasCarbon NanotubesRequires elevated temperatures (e.g., 200-300°C). beilstein-journals.org
Plasma FluorinationCF₄ plasmaCarbon NanotubesA method for surface functionalization. beilstein-journals.org
Oxidative DeoxyfluorinationPhenoFluor™PhenolsConverts phenols directly to aryl fluorides. youtube.com

Post-aromatization fluorination refers to any method that introduces fluorine onto a pre-existing aromatic scaffold. This is a highly desirable strategy in synthetic chemistry as it allows for the late-stage modification of complex molecules. acs.org

Several powerful post-aromatization techniques exist:

Transition Metal-Catalyzed C-H Activation : A modern and powerful strategy involves the direct fluorination of C-H bonds, catalyzed by transition metals like palladium (Pd) or rhodium (Rh). chimia.ch This approach avoids the need to pre-functionalize the aromatic ring with a leaving group, offering a more atom-economical route to fluorinated scaffolds. Research in this area focuses on developing methodologies for the regioselective fluorination of diverse aromatic systems. chimia.ch

Sandmeyer and Related Reactions : The classic Balz-Schiemann reaction and newer variations represent a robust method for post-aromatization fluorination. These reactions proceed via a diazonium salt intermediate, formed from an aniline (B41778) precursor. A patent describes a mild and efficient alternative using aryltriazenes, which are treated with hydrogen fluoride in pyridine to yield the corresponding aryl fluoride. rsc.org

Copper-Mediated Cross-Coupling : As mentioned previously, copper-catalyzed methods have emerged as versatile tools for nucleophilic fluorination. These reactions can utilize readily available starting materials like arylboronic acids, arylstannanes, or anilines, and often exhibit high functional group tolerance, making them suitable for the late-stage fluorination of complex benzoate structures. acs.org

The development of these advanced fluorination methods provides chemists with a diverse toolkit to synthesize specifically substituted molecules like this compound, enabling the precise construction of complex molecular architectures. youtube.com

Esterification Protocols for Benzoic Acid Derivatives

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis. For the synthesis of this compound from its corresponding benzoic acid, several protocols can be employed, each with distinct advantages and limitations.

Fischer Esterification and its Variants

The Fischer-Speier esterification, a classic acid-catalyzed reaction, remains a widely used method for producing esters. wikipedia.org This equilibrium-driven process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org To favor the formation of the ester product, the equilibrium must be shifted, typically by using an excess of the alcohol or by removing the water byproduct through methods like azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com

The synthesis of methyl m-nitrobenzoate, an analog of the target compound, is a well-documented example of Fischer esterification. orgsyn.orgtruman.edu In a typical procedure, m-nitrobenzoic acid is refluxed with an excess of methanol (B129727) and a catalytic amount of sulfuric acid. truman.edu The reaction is sensitive to the presence of water, necessitating the use of dry reagents and glassware to maximize yield. truman.edu

Recent advancements have explored the use of microwave irradiation to accelerate the Fischer esterification process. For instance, the synthesis of ethyl 4-fluoro-3-nitrobenzoate was successfully achieved with good yield under sealed-vessel microwave conditions. researchgate.net This method offers the advantage of significantly reduced reaction times, often from hours to minutes, and the ability to heat solvents above their atmospheric boiling points. researchgate.net The optimization of parameters such as temperature and catalyst addition intervals is crucial for achieving high yields. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Fischer Esterification
ParameterConventional Fischer EsterificationMicrowave-Assisted Fischer Esterification
Reaction Time 1-10 hours wikipedia.org5-30 minutes researchgate.net
Temperature 60-110 °C wikipedia.orgUp to 150°C researchgate.net
Catalyst Sulfuric acid, p-toluenesulfonic acid wikipedia.orgorganic-chemistry.orgSulfuric acid researchgate.net
Key Advantage Simple, well-established methodRapid reaction rates, enhanced efficiency researchgate.net
Key Disadvantage Long reaction times, equilibrium limitations masterorganicchemistry.comRequires specialized equipment

Transesterification Approaches

Transesterification is another valuable method for synthesizing esters, involving the conversion of one ester into another by reaction with an alcohol. ucla.edu This process can be catalyzed by either acids or bases. ucla.edu A common example is the conversion of methyl benzoate to ethyl benzoate by reacting it with ethanol (B145695) in the presence of an acid catalyst. ucla.edu

Lipase-catalyzed transesterification has emerged as a greener alternative, particularly for the synthesis of specialty esters. nih.gov For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has shown high activity in the transesterification of various methyl (hydroxy)benzoates with long-chain alcohols under solvent-free conditions. nih.gov This enzymatic approach offers high selectivity and operates under mild reaction conditions. The position of substituents on the phenyl ring of methyl benzoates influences the transesterification activity of Novozym 435, with ortho and meta-substituted benzoates generally showing higher reactivity than their para-substituted counterparts. nih.gov

The use of zinc compounds as catalysts for the transesterification of alkyl benzoates has also been reported, providing an alternative to traditional acid catalysts. google.com

Multi-step Convergent and Divergent Synthesis Strategies

The synthesis of complex molecules like this compound often requires multi-step strategies. Convergent and divergent syntheses are two powerful approaches that offer efficiency and flexibility in accessing a variety of target compounds.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of structurally distinct products. beilstein-journals.org This strategy is particularly useful for creating libraries of related compounds for structure-activity relationship studies. The ability to control the reaction pathway to selectively form different products from the same starting material is a key feature of divergent synthesis and can often be achieved by modifying reaction conditions such as the catalyst, solvent, or temperature. beilstein-journals.org

Green Chemistry Approaches in the Synthesis of Substituted Benzoates

The principles of green chemistry aim to design chemical processes that are environmentally benign. wjpmr.comnih.gov In the context of synthesizing substituted benzoates, this translates to using safer solvents, reducing waste, and employing catalytic methods. nih.govresearchgate.net

Microwave-assisted synthesis, as mentioned earlier, is a key green chemistry technique due to its energy efficiency. uwlax.edu The development of solvent-free or "dry media" reactions is another important aspect. For example, the synthesis of benzilic acid, a related carboxylic acid, has been achieved by grinding the reactants together in a mortar and pestle without any solvent, leading to higher yields and a more environmentally friendly process compared to traditional methods. wjpmr.com

The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. researchgate.net For instance, in the synthesis of methyl benzoate, replacing homogeneous catalysts like sulfuric acid with solid catalysts like zeolites can reduce corrosion, pollution, and separation problems. researchgate.net Similarly, the use of gold nanoparticles supported on ORMOSIL (organically modified silica) has been shown to be effective for the one-pot synthesis of benzaldehyde (B42025) and benzyl (B1604629) benzoate under mild, solvent-free conditions. acs.org

The choice of solvent is also critical. Acetic acid, for instance, is considered a greener solvent than many traditional organic solvents as it is consumable. youtube.com The ultimate goal is to minimize or eliminate the use of hazardous solvents altogether. nih.gov

Iii. Reaction Mechanisms and Reactivity Studies of Methyl 2,5 Difluoro 3 Nitrobenzoate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the methyl 2,5-difluoro-3-nitrobenzoate ring is significantly influenced by the strong deactivating effects of the attached substituents. Both the nitro group and the methyl ester are powerful electron-withdrawing groups, which reduce the nucleophilicity of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. The fluorine atoms also exert a deactivating inductive effect.

Further nitration or halogenation of this compound would require harsh reaction conditions due to the highly deactivated nature of the ring. The general mechanism for an EAS reaction, such as nitration, involves the generation of a potent electrophile, for instance, the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. aiinmr.com This electrophile is then attacked by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. The reaction is completed by the loss of a proton from the carbon atom bearing the electrophile, which restores the aromaticity of the ring.

In the case of this compound, the incoming electrophile would preferentially attack the position least deactivated by the existing substituents.

The directing effects of the substituents on the benzene ring determine the position of any subsequent electrophilic attack. The substituents on this compound are:

-NO₂ (nitro group): A strong deactivating, meta-directing group.

-COOCH₃ (methyl ester group): A strong deactivating, meta-directing group. rsc.org

-F (fluoro group): A deactivating, ortho-, para-directing group.

Considering the positions on the ring:

C1: Substituted with the methyl ester group.

C2: Substituted with a fluorine atom.

C3: Substituted with a nitro group.

C4: An available position for substitution.

C5: Substituted with a fluorine atom.

C6: An available position for substitution.

The directing effects on the available C4 and C6 positions are as follows:

For the C4 position:

It is meta to the methyl ester at C1 (favorable).

It is ortho to the fluorine at C5 (favorable).

It is para to the fluorine at C2 (favorable).

It is ortho to the nitro group at C3 (unfavorable).

For the C6 position:

It is ortho to the methyl ester at C1 (unfavorable).

It is para to the nitro group at C3 (unfavorable).

It is meta to the fluorine at C2 (favorable).

It is meta to the fluorine at C5 (favorable).

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds to a set of substituent constants (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

Where:

k₀ is the rate constant for the unsubstituted compound.

k is the rate constant for the substituted compound.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which is characteristic of the reaction type and conditions.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

While no specific Hammett analysis for this compound is readily available in the literature, the principles can be applied theoretically. For an electrophilic substitution reaction on this molecule, a large negative ρ value would be expected, indicating a high sensitivity to the electronic effects of substituents and the buildup of positive charge in the transition state. The substituent constants (σ) for the fluoro, nitro, and methyl ester groups are all positive, reflecting their electron-withdrawing nature. The cumulative effect of these positive σ values would result in a significantly reduced reaction rate compared to unsubstituted methyl benzoate (B1203000).

Illustrative Hammett Substituent Constants (σ)

Substituent σ_meta σ_para
-F +0.34 +0.06
-NO₂ +0.71 +0.78

Note: This table provides standard Hammett constants for individual substituents and does not represent a direct calculation for the polysubstituted title compound.

Nucleophilic Aromatic Substitution Reactions

The presence of strong electron-withdrawing groups, particularly the nitro group, makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.

In this compound, both the fluorine atoms and the nitro group can potentially act as leaving groups in an SNAr reaction. The rate of displacement generally follows the order: F > Cl > Br > I, making fluoride (B91410) an excellent leaving group in activated systems. The nitro group can also be displaced, especially when it is positioned ortho or para to other activating groups.

The positions most activated towards nucleophilic attack are those ortho and para to the strongly electron-withdrawing nitro group. In this molecule, these are the C2 and C4 positions.

Attack at C2: This position is ortho to the nitro group at C3 and bears a fluorine atom as a leaving group.

Attack at C4: This position is para to the nitro group at C3 and ortho to the fluorine at C5. Nucleophilic attack at this position would require the displacement of a hydride ion, which is generally not a favorable leaving group under typical SNAr conditions.

Attack at C5: This position is meta to the nitro group and bears a fluorine atom. It is less activated than the C2 position.

Attack at C3: This would involve the displacement of the nitro group itself. This position is activated by the ortho fluorine atoms at C2 and the meta fluorine at C5.

Given these factors, the most probable site for nucleophilic attack is the C2 position , leading to the displacement of the fluoride ion. This is because C2 is strongly activated by the ortho-nitro group, and fluoride is an excellent leaving group. Displacement of the nitro group at C3 is also a possibility, as it is activated by the two ortho/meta fluorine atoms. The relative ease of displacement would depend on the specific nucleophile and reaction conditions.

Ipso-substitution refers to a substitution reaction in which the incoming group attaches to a ring position that is already occupied by a non-hydrogen substituent. In the context of nucleophilic aromatic substitution, the attack of the nucleophile at a substituted carbon atom is the fundamental step of the SNAr mechanism. Therefore, the displacement of either the fluorine atoms or the nitro group, as discussed above, are examples of ipso-substitution.

In electrophilic aromatic substitution, ipso-attack can also occur, where the electrophile adds to a position already bearing a substituent. scbt.com This can lead to the formation of an intermediate that may either revert to the starting materials, lose the substituent to form the ipso-substitution product, or rearrange to a more stable intermediate. scbt.com For this compound, an electrophile could theoretically attack one of the carbons bearing a fluorine or the nitro group. However, the high electron-withdrawing nature of these groups makes the ipso-carbons poor nucleophiles, rendering such an attack less likely than attack at an unsubstituted carbon. scbt.com If ipso-attack were to occur, for example at C3, it could potentially lead to the displacement of the nitro group (nitration-denitration equilibrium), although this is less common than proton loss.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a primary site for chemical modification, with its reduction to an amino group being a fundamentally important transformation in synthetic chemistry. This conversion dramatically alters the electronic properties of the benzene ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one.

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. While specific studies on this compound are not extensively detailed in publicly available literature, the reduction of similar fluorinated and nitrated benzoic acid derivatives provides insight into the expected reactivity. For instance, the reduction of 2-nitro-3,5-difluorobenzoic acid to 2-amino-3,5-difluorobenzoic acid has been achieved using 10% palladium on carbon under a hydrogen atmosphere, indicating that this catalytic system is effective for such transformations. rsc.org

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen, often employing hydrogen donors like formic acid or its salts in the presence of a metal catalyst. This method has been successfully applied to the reduction of various nitroarenes, including those with other reducible functional groups. The choice of catalyst and hydrogen donor can influence the selectivity of the reduction.

Table 1: Analogous Catalytic Hydrogenation and Transfer Hydrogenation of Nitroaromatic Compounds

SubstrateCatalystHydrogen Source/DonorSolventConditionsProductYield (%)
2-Nitro-3,5-difluorobenzoic acid10% Pd/CH₂ (50 bar)Ethyl acetateRoom Temperature, 4h2-Amino-3,5-difluorobenzoic acid99
Methyl 4-methyl-3,5-dinitrobenzoate5% Pd/CH₂ (50 psi)Absolute ethanol (B145695)Ambient Temperature, 24hMethyl 3-amino-4-methyl-5-nitrobenzoate90
NitroarenesPd@Fe₃O₄Tetrahydroxydiboron (THDB)/H₂OWater80 °C, 1hAnilines>99

Selective Reduction to Amine and Hydroxylamine (B1172632) Derivatives

The selective reduction of the nitro group in the presence of other functional groups is a key challenge in organic synthesis. For halogenated nitroaromatics, care must be taken to avoid dehalogenation. Reagents like sodium borohydride (B1222165) in combination with transition metal salts (e.g., NiCl₂·6H₂O) have been shown to effectively reduce nitro groups to amines. researchgate.net The reduction of dinitro compounds using iron powder in acetic acid has also been documented to selectively reduce one nitro group. wikipedia.org

The reduction can also be controlled to yield hydroxylamine derivatives. This partial reduction is often achieved using specific reducing agents under carefully controlled conditions. For example, the use of ammonia-borane complexes with a silver/titania catalyst has been reported for the chemoselective reduction of nitroarenes to N-aryl hydroxylamines. youtube.com

Hydrolysis and Transesterification of the Ester Group

The methyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. The rate of hydrolysis can be influenced by the electronic effects of the substituents on the aromatic ring. Generally, electron-withdrawing groups like the nitro and fluoro substituents can facilitate nucleophilic attack on the carbonyl carbon of the ester. The hydrolysis of methyl m-nitrobenzoate, for example, is readily achieved by heating with aqueous sodium hydroxide. google.com

Transesterification, the conversion of one ester to another, can be catalyzed by acids or bases. While specific studies on the transesterification of this compound are not prevalent, general methods for the esterification and transesterification of fluorinated aromatic carboxylic acids and their esters are well-established. rsc.orgacs.org

Radical Reactions Involving Halogenated Nitroaromatics

Free radical reactions involving aromatic compounds can lead to a variety of products. Halogenated nitroaromatics can participate in radical addition reactions, where a radical species adds to the aromatic ring. wikipedia.org The presence of the nitro group can influence the regioselectivity of such additions. Radical reactions can be initiated by heat or light, often in the presence of a radical initiator. For instance, the side-chain bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) proceeds via a radical mechanism. youtube.com While specific radical reactions of this compound are not detailed, the principles of radical addition to activated aromatic systems are applicable.

Thermal Decomposition Mechanisms and Pathways

The thermal stability of nitroaromatic compounds is a critical aspect, particularly for those used in energetic materials. rsc.orgsigmaaldrich.com The decomposition of these compounds upon heating can proceed through various pathways, often initiated by the homolytic cleavage of the C-NO₂ bond to form a phenyl radical and nitrogen dioxide. Another potential pathway is the nitro-nitrite isomerization. The presence of other substituents on the aromatic ring can influence the decomposition mechanism and the products formed. For example, the thermal decomposition of nitrobenzene (B124822) has been shown to produce phenyl radicals and NO₂, as well as phenoxy radicals and NO. wikipedia.org Halogen substituents can also affect the thermal stability and decomposition pathways of nitroaromatic compounds.

Iv. Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of Methyl 2,5-difluoro-3-nitrobenzoate, offering precise information about the hydrogen, carbon, and fluorine nuclei within the molecule.

The analysis of 1H and 13C NMR spectra provides a foundational map of the carbon-hydrogen framework. The highly substituted and electron-deficient nature of the aromatic ring in this compound results in characteristic downfield shifts for the aromatic protons and carbons.

In the 1H NMR spectrum , the methyl ester group (–OCH3) is expected to produce a singlet peak, typically around 3.9 ppm. rsc.org The two aromatic protons are chemically non-equivalent and are anticipated to appear significantly downfield due to the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. The proton at the C6 position, being ortho to a fluorine and para to another fluorine, and the proton at the C4 position, situated between a fluorine and a nitro group, will exhibit complex splitting patterns, likely as doublet of doublets, due to couplings with each other and with the neighboring fluorine atoms. For comparison, the aromatic protons in methyl 3-nitrobenzoate appear between 7.5 and 8.8 ppm. rsc.org

The 13C NMR spectrum reveals the carbon skeleton. The carbonyl carbon (C=O) of the ester group is expected in the 164-166 ppm region. rsc.org The aromatic carbons will show a range of chemical shifts influenced by the attached substituents. Carbons directly bonded to fluorine (C2 and C5) will exhibit large C-F coupling constants and appear at higher chemical shifts due to the deshielding effect of fluorine. The carbon attached to the nitro group (C3) is also significantly deshielded, with shifts for similar carbons in nitrobenzenes appearing around 148 ppm. stackexchange.com The remaining aromatic carbons (C1, C4, C6) and the methyl carbon of the ester (around 53 ppm) will have distinct and predictable chemical shifts. rsc.org

Predicted 1H and 13C NMR Data for this compound

1H NMR13C NMR
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
-OCH3~3.9s (singlet)-OCH3~53
H4~7.8 - 8.2dd (doublet of doublets)C=O~164
H6~7.6 - 8.0dd (doublet of doublets)C1~125-130
C2~155-160 (d, 1JCF)
C3~148
C4~120-125
C5~155-160 (d, 1JCF)
C6~115-120

Note: Predicted values are based on data from analogous compounds and established substituent effects.

19F NMR spectroscopy is a highly sensitive and powerful technique for confirming the identity and structure of fluorinated compounds. nih.govresearchgate.net Given that the 19F nucleus has 100% natural abundance and a large chemical shift range, it provides unambiguous signals for each unique fluorine environment in the molecule. nih.govnih.gov

For this compound, two distinct signals are expected in the 19F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C5 positions. The chemical shifts of these fluorine atoms are highly sensitive to their electronic surroundings, including the nature of the adjacent substituents (ester, nitro group, or hydrogen). The fluorine at C2 is ortho to the ester group, while the fluorine at C5 is ortho to a hydrogen and meta to the nitro group. These differing environments will result in separate resonances. Furthermore, the signals will exhibit coupling to the nearby aromatic protons (nJHF), providing additional structural confirmation. This technique is crucial for distinguishing between potential isomers. rsc.org

While 1D NMR provides essential data, 2D NMR experiments are vital for assembling the complete molecular structure and unequivocally assigning all signals, especially for complexly substituted molecules. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) coupling networks. sdsu.edu In this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H4 and H6), confirming their adjacent relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu An HSQC spectrum would show correlations between the methyl protons and the methoxy (B1213986) carbon, the H4 proton and the C4 carbon, and the H6 proton and the C6 carbon. This allows for the direct assignment of protonated carbons in the 13C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds (2JCH and 3JCH). sdsu.edu For this compound, key HMBC correlations would include:

The methyl protons (–OCH3) showing a correlation to the carbonyl carbon (C=O).

The H4 proton showing correlations to the C2, C3, C5, and C6 carbons.

The H6 proton showing correlations to the C1, C2, C4, and C5 carbons. These long-range correlations provide a definitive connection across the entire molecule, confirming the substitution pattern of the fluoro, nitro, and ester groups on the aromatic ring. nih.govscience.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound is dominated by strong absorption bands corresponding to its three functional groups. libretexts.org

Ester Group: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1730-1750 cm-1. Additionally, two C-O stretching bands are expected between 1300 and 1000 cm-1. udel.edu

Nitro Group: The nitro group (–NO2) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm-1 and a symmetric stretch between 1335-1370 cm-1. udel.edu

Fluoro Group: The C-F stretching vibrations typically appear as strong bands in the 1100-1400 cm-1 region of the spectrum. Due to the presence of two C-F bonds in different environments, multiple bands may be observed.

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm-1, while C=C in-ring stretching vibrations appear in the 1400-1600 cm-1 range. libretexts.orgthieme-connect.de

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm-1)Intensity
AromaticC-H stretch3000 - 3100Weak to Medium
EsterC=O stretch1730 - 1750Strong
AromaticC=C stretch1400 - 1600Medium
NitroAsymmetric NO2 stretch1500 - 1560Strong
NitroSymmetric NO2 stretch1335 - 1370Strong
FluoroC-F stretch1100 - 1400Strong
EsterC-O stretch1000 - 1300Strong

Vibrational spectroscopy, often complemented by computational methods like Density Functional Theory (DFT), can provide insights into the conformational preferences of the molecule. researchgate.netarxiv.org The orientation of the ester (–COOCH3) and nitro (–NO2) groups relative to the plane of the benzene ring is of particular interest.

Steric hindrance between the substituents at positions 1, 2, and 3 may cause the ester and nitro groups to twist out of the plane of the aromatic ring. Such conformational changes affect the degree of electronic conjugation, which in turn influences the vibrational frequencies. For instance, a loss of planarity would typically shift the C=O and NO2 stretching frequencies to higher wavenumbers. By comparing experimentally observed spectra with spectra calculated for different conformers, the most stable, lowest-energy conformation of the molecule can be determined. researchgate.netiu.edu.sa

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of this compound. It also offers significant insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₅F₂NO₄), the calculated monoisotopic mass is 217.01866 Da. uni.lunih.gov HRMS analysis can distinguish this compound from others with the same nominal mass but different elemental compositions. The technique measures the mass-to-charge ratio (m/z) to several decimal places, and the experimentally determined value is expected to be in very close agreement with the calculated exact mass.

Predicted m/z values for various adducts of the parent molecule can also be calculated, which aids in the interpretation of the mass spectrum. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺218.02594
[M+Na]⁺240.00788
[M-H]⁻216.01138
[M+NH₄]⁺235.05248
[M+K]⁺255.98182
[M]⁺217.01811

For aromatic esters, common fragmentation pathways include the loss of the alkoxy group from the ester. For this compound, this would involve the loss of the methoxy radical (•OCH₃) to yield a benzoyl cation fragment.

[M - OCH₃]⁺ : Loss of the methoxy group (31 Da) from the molecular ion (m/z 217) would result in a fragment ion at m/z 186.

Further fragmentation could involve the loss of the nitro group (NO₂) or carbon monoxide (CO). The analysis of related compounds, such as methyl 3-nitrobenzoate, shows characteristic peaks that aid in structural elucidation. For instance, the GC-MS of methyl 3-nitrobenzoate shows prominent peaks at m/z 150, 104, 76, and 50, corresponding to various fragmentation products. nih.gov Similarly, in the analysis of related methyl nitrobenzoate isomers, specific mass fragments are selected for quantification, demonstrating the unique fragmentation that allows for differentiation. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. For this compound, GC-MS is crucial for assessing purity and for separating it from potential isomers, such as Methyl 2,6-difluoro-3-nitrobenzoate nih.gov or other positional isomers that may arise during synthesis.

In this method, the sample is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase, resulting in different retention times. Isomers of difluoronitrobenzoates would be expected to have slightly different retention times, allowing for their separation. For example, commercial sources specify the purity of the related compound Methyl 2,6-difluoro-3-nitrobenzoate as ≥98.0% as determined by GC. vwr.com

Following separation by the gas chromatograph, the eluted compounds enter the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each separated component, confirming its identity by its molecular ion and fragmentation pattern. This is particularly useful for distinguishing between isomers which have the same molecular weight but may exhibit different fragmentation. The use of GC-MS in selective ion monitoring (SIM) mode for trace analysis of related nitrobenzoate impurities highlights the technique's sensitivity and specificity. amazonaws.com A GC method has also been established for determining the purity of the related starting material, 2-methyl-3-nitrobenzoic acid, further underscoring the utility of this technique. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The way molecules of this compound are arranged in a crystal is governed by intermolecular forces. In the solid state, molecules will adopt a conformation and packing arrangement that maximizes stabilizing interactions. For substituted nitrobenzoates, weak intermolecular interactions such as C–H···O hydrogen bonds are common and play a significant role in stabilizing the crystal structure. researchgate.net The fluorine atoms and the oxygen atoms of the nitro and ester groups are all potential hydrogen bond acceptors. These interactions would link adjacent molecules, creating a stable three-dimensional network. The planarity of the benzene ring would likely lead to stacking interactions, further contributing to the stability of the crystal lattice.

X-ray diffraction analysis would provide precise measurements of all geometric parameters within the this compound molecule. This includes the lengths of all covalent bonds (e.g., C-C, C-F, C-N, C=O), the angles between these bonds (e.g., O-C-O in the ester), and the dihedral angles that define the molecule's conformation.

For instance, the planarity of the molecule would be of key interest. The dihedral angle between the plane of the benzene ring and the plane of the nitro group (C-C-N-O) and the ester group (C-C-C=O) would reveal any twisting of these substituents out of the ring plane. In the related structure of Methyl 2-hydroxy-3-nitrobenzoate, the molecule is reported to be nearly planar. researchgate.net A similar planarity would be expected for this compound, though some minor twisting of the nitro and/or ester group is possible due to steric hindrance from the adjacent fluorine atom.

Table 2: Representative Crystallographic Data for a Related Compound (Methyl 2-hydroxy-3-nitrobenzoate) researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.612 (1)
b (Å)11.716 (2)
c (Å)9.656 (2)
β (°)101.83 (1)
Volume (ų)842.9 (3)

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. For Methyl 2,5-difluoro-3-nitrobenzoate, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict bond lengths, bond angles, and dihedral angles. The results of such a hypothetical optimization would reveal the planarity of the benzene (B151609) ring and the orientation of the nitro and methyl ester groups relative to it.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value (Exemplary)
C-C (ring) bond lengths~1.39 - 1.41 Å
C-F bond lengths~1.34 - 1.36 Å
C-N bond length~1.47 Å
N-O bond lengths~1.22 Å
C=O bond length~1.21 Å
C-O (ester) bond length~1.35 Å
O-CH3 bond length~1.44 Å
C-C-C (ring) bond angles~118° - 122°
O-N-O bond angle~124°
Note: This table is illustrative and contains expected approximate values. Actual data would require a specific DFT calculation.

DFT calculations can also predict spectroscopic data, which are crucial for the experimental identification and characterization of the compound.

NMR Chemical Shifts: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts would aid in the assignment of experimental spectra. The calculated shifts would be influenced by the electron-withdrawing effects of the fluorine and nitro substituents.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) would identify the characteristic stretching and bending modes of the functional groups. For instance, distinct frequencies would be expected for the C=O stretch of the ester, the symmetric and asymmetric stretches of the nitro group, and the C-F bonds.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm-1)
C-H (aromatic) stretch3100 - 3000
C-H (methyl) stretch3000 - 2850
C=O (ester) stretch1750 - 1730
C=C (aromatic) stretch1600 - 1450
NO2 asymmetric stretch1560 - 1530
NO2 symmetric stretch1360 - 1330
C-F stretch1250 - 1000
Note: This table presents typical ranges for the specified functional groups.

Frontier Molecular Orbital (FMO) analysis provides critical information about the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: For this compound, the HOMO would likely be distributed over the benzene ring, indicating its role as an electron donor in potential reactions.

LUMO: The LUMO would be expected to be localized primarily on the nitro group and the benzene ring, highlighting these as the sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound

PropertyPredicted Value (Exemplary)
HOMO Energy~ -7.0 to -8.0 eV
LUMO Energy~ -3.0 to -4.0 eV
HOMO-LUMO Energy Gap~ 4.0 eV
Note: These values are estimations based on similar compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would offer insights into the dynamic behavior of this compound over time, considering factors like temperature and solvent effects.

MD simulations could be employed to explore the conformational landscape of the molecule. This would involve studying the rotation around the C-C bond connecting the ester group to the ring and the C-N bond of the nitro group. Such analysis would reveal the most stable conformations in both the gas phase and in different solvents, providing a more realistic picture of the molecule's structure under various conditions.

MD simulations are also ideal for studying how molecules of this compound interact with each other and with solvent molecules. These simulations could identify potential hydrogen bonding, dipole-dipole, and van der Waals interactions, which are crucial for understanding its physical properties like boiling point, solubility, and crystal packing.

While specific theoretical and computational data for this compound are not currently available in the public domain, the established methodologies of computational chemistry provide a clear roadmap for its future in-silico characterization. Such studies would be invaluable for a deeper understanding of its chemical behavior and for guiding its potential applications in various fields of chemical synthesis and materials science.

Reaction Pathway and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This information is crucial for understanding how a reaction proceeds and for optimizing reaction conditions.

The study of reaction mechanisms for compounds like this compound often involves quantum mechanical calculations, such as Density Functional Theory (DFT). These methods can model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

For electrophilic aromatic substitution reactions, which are common for nitroaromatics, computational studies can elucidate the formation of the sigma complex (also known as the Wheland intermediate) and the subsequent loss of a proton. The presence of electron-withdrawing groups like the nitro group and fluorine atoms significantly influences the stability of these intermediates and the corresponding transition states.

General computational approaches to elucidating reaction mechanisms include:

Potential Energy Surface (PES) Scans: Systematically changing the geometry of the reacting system to map out the energy landscape.

Transition State Optimization: Locating the saddle point on the PES that represents the highest energy barrier along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the reactants and products.

While specific data for this compound is not readily found, studies on related nitrobenzene (B124822) derivatives show that the rate-determining step is typically the formation of the sigma complex. The energy of this transition state is highly dependent on the substitution pattern of the aromatic ring.

Computational models are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, this would involve determining which positions on the aromatic ring are most susceptible to nucleophilic or electrophilic attack, and predicting the stereochemical outcome of reactions at chiral centers, if any were to be formed.

The regioselectivity of electrophilic aromatic substitution on this compound would be dictated by the combined directing effects of the fluoro, nitro, and methyl ester groups. The fluorine atoms are ortho, para-directing but deactivating, while the nitro and methyl ester groups are meta-directing and strongly deactivating. Computational methods can quantify these effects by calculating the relative energies of the possible intermediates formed upon electrophilic attack at different positions.

Similarly, for nucleophilic aromatic substitution (SNAr), which is facilitated by the electron-withdrawing nitro group, computational analysis can predict the most likely site of attack by a nucleophile. This is typically the carbon atom with the most positive partial charge and where the leaving group is most stable.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table is a hypothetical representation based on general principles of organic chemistry, as specific computational data for this molecule is not available.

Position of AttackDirecting Groups' InfluencePredicted Stability of Intermediate
C4Ortho to F, Meta to NO2 and COOCH3Moderately favored
C6Ortho to F, Meta to NO2 and COOCH3Moderately favored

Quantitative Structure-Property Relationships (QSPR) and Solvation Models

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. Solvation models, on the other hand, are used to understand how a solvent influences the behavior of a solute molecule.

QSPR models for nitroaromatic compounds have been developed to predict various properties, including thermal stability and toxicity. nih.govirb.hr These models often use a wide range of molecular descriptors, such as constitutional, topological, and quantum-chemical parameters, to build a predictive relationship. For instance, the decomposition enthalpy of nitroaromatic compounds has been successfully modeled using QSPR, which can be an indicator of their thermal stability. nih.gov

Table 2: Common Descriptors in QSPR Models for Nitroaromatics

Descriptor TypeExamples
ConstitutionalMolecular Weight, Number of nitro groups
TopologicalWiener Index, Balaban Index
Quantum-ChemicalHOMO/LUMO energies, Mulliken charges, Dipole moment

Solvation models are critical for accurately simulating chemical reactions and properties in solution. These can be broadly categorized into implicit and explicit models.

Implicit Solvation Models (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. These models are computationally efficient.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

The choice of solvation model can significantly impact the calculated properties, such as reaction rates and equilibrium constants. For a polar molecule like this compound, interactions with a polar solvent would be significant and would need to be accounted for in any realistic computational study. The use of computational chemistry tools can provide insights into solvation effects on organic reactions. frontiersin.org

Vi. Applications in Advanced Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Heterocyclic Compounds

The reactivity of Methyl 2,5-difluoro-3-nitrobenzoate is largely dictated by its electron-deficient aromatic ring, a consequence of the electron-withdrawing effects of the nitro group, the fluorine atoms, and the methyl ester. The nitro group can be readily reduced to an amino group, a key step in the formation of many nitrogen-containing heterocycles. Furthermore, the fluorine atoms are susceptible to nucleophilic aromatic substitution, providing a handle for further functionalization and ring-forming reactions.

The application of related fluorinated nitroaromatic compounds in the synthesis of benzimidazoles is better documented. Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications. The general synthesis involves the cyclization of an o-phenylenediamine (B120857) derivative. A plausible pathway to a difluorinated benzimidazole (B57391) using this compound would involve the initial reduction of the nitro group to an amine, followed by reaction with a suitable reagent to form the imidazole (B134444) ring. A patent for preparing benzimidazole compounds describes a process starting from 2,3,4-trifluoro-5-nitrobenzoic acid, highlighting the utility of fluoronitrobenzoic acid derivatives in this field. google.com

PrecursorTarget HeterocycleKey Transformation(s)Reference
Methyl 4-fluoro-3-nitrobenzoate1,2,5-Trisubstituted BenzimidazolesNucleophilic substitution, reduction of nitro group, cyclization nih.gov
2,3,4-Trifluoro-5-nitrobenzoic acidBenzimidazole derivativesAmination, reduction, cyclization google.com
4-Nitro-o-phenylenediamine2-Benzyl-5-nitrobenzimidazoleCondensation with phenylacetic acid umich.edu
Methyl 2-methyl-3-nitrobenzoateMethyl indole-4-carboxylateBromination, Wittig reaction, reductive N-heteroannulation orgsyn.org

The incorporation of fluorine into heterocyclic structures is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net this compound serves as a valuable scaffold for the synthesis of novel fluorine-containing heterocycles. The presence of two fluorine atoms allows for the potential to create molecules with unique electronic properties. General synthetic methods for fluorinated heterocycles often involve cycloaddition reactions or nucleophilic substitution on polyfluorinated aromatic rings. nih.govekb.eg

The reactivity of this compound makes it a suitable starting material for a variety of fluorine-containing heterocyclic systems. For example, after reduction of the nitro group, the resulting aniline (B41778) could undergo reactions to form fluorinated quinazolines, phenazines, or other fused heterocyclic systems.

Building Block for Functional Materials

The unique combination of functional groups in this compound also suggests its potential utility in materials science, particularly in the synthesis of specialty polymers and other advanced materials.

While direct studies on polymers derived from this compound are limited, its structural isomer, Methyl 2,6-difluoro-3-nitrobenzoate, is noted for its use in creating advanced materials, including polymers and coatings. chemimpex.com The presence of fluorine atoms in the polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. It is plausible that this compound could be used to synthesize fluorinated polyamides or polyimides. This would typically involve the reduction of the nitro group to an amine, followed by polymerization with a suitable diacyl chloride or dianhydride.

Property EnhancementRationale for Fluorinated PolymersPotential Monomer from this compound
Thermal StabilityHigh strength of the C-F bondDiaminodifluorobenzoate derivative
Chemical ResistanceLow polarizability and shielding effect of fluorine atomsDiaminodifluorobenzoate derivative
Low Surface EnergyWeak intermolecular forces of fluorinated surfacesDiaminodifluorobenzoate derivative

There is currently no specific information available in the scientific literature regarding the application of this compound in the synthesis of liquid crystals or optoelectronic materials. However, fluorinated aromatic compounds are of significant interest in these fields due to their ability to modify properties such as dielectric anisotropy, viscosity, and mesophase stability in liquid crystals, and to tune the electronic properties of organic semiconductors.

Role in Agrochemical and Pharmaceutical Research Intermediates

Substituted nitrobenzoates are common intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The structural isomer, Methyl 2,6-difluoro-3-nitrobenzoate, is utilized as an intermediate in the synthesis of herbicides and insecticides, as well as in pharmaceutical development. chemimpex.com This suggests a potential role for this compound as a building block in these industries. The combination of the nitro group, fluorine atoms, and ester functionality allows for a variety of synthetic manipulations to build more complex target molecules. For example, a patent for the synthesis of the pharmaceutical Lenalidomide describes the use of methyl 2-methyl-3-nitrobenzoate as a key starting material. google.com

IndustryApplication of Related NitrobenzoatesPotential Role of this compound
AgrochemicalIntermediate for herbicides and insecticides (e.g., Methyl 2,6-difluoro-3-nitrobenzoate). chemimpex.comPrecursor for novel, fluorinated pesticides with potentially enhanced efficacy or modified properties.
PharmaceuticalIntermediate for APIs, such as Lenalidomide from methyl 2-methyl-3-nitrobenzoate. google.comBuilding block for the synthesis of complex, fluorinated drug candidates.

Synthesis of Novel Herbicide and Insecticide Derivatives

Research into the direct application of this compound for the synthesis of novel herbicide and insecticide derivatives is not extensively documented in publicly available scientific literature and patent databases. While related fluorinated and nitrated benzoic acid derivatives are recognized as important intermediates in the agrochemical industry, specific synthetic routes and research findings detailing the use of this exact isomer for creating new herbicides and insecticides are not specified in the reviewed sources. chemimpex.comgoogle.com Isomers such as Methyl 2,6-difluoro-3-nitrobenzoate are noted for their role as intermediates in the synthesis of agrochemicals, highlighting the general importance of this class of compounds in crop protection. chemimpex.com However, dedicated research on the utility of the 2,5-difluoro-3-nitro isomer in this context remains limited.

Development of New Drug Candidates and Pharmaceutical Scaffolds

This compound serves as a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of kinase inhibitors for potential cancer therapy. Its utility has been demonstrated in the synthesis of pyrazole[3,4-b]pyridine-based compounds that act as Raf kinase inhibitors, which are a class of drugs targeting signaling pathways involved in cell proliferation. google.com

A notable application is found in the synthesis pathway for novel Raf inhibitors, as detailed in patent literature. google.com The process involves the initial synthesis of this compound, which then serves as a precursor to a crucial amino-substituted intermediate.

The synthesis of this compound itself is a multi-step process, as outlined in the research. google.com

Table 1: Synthesis of this compound

Step Reactants Reagents Product Yield
A 2,5-Difluorobenzoic acid Concentrated Sulfuric Acid, Nitric Acid 2,5-Difluoro-3-nitrobenzoic acid 31.3%

Once synthesized, this compound is utilized in the subsequent step to form an amino derivative, which is a critical building block for the final pharmaceutical scaffold. google.com

Table 2: Application in Pharmaceutical Intermediate Synthesis

Step Reactant General Procedure Product Purity/Yield

The resulting compound, Methyl 3-amino-2,5-difluorobenzoate, is a versatile scaffold that can be further modified to create a diverse library of complex molecules for drug discovery, specifically for targeting kinases like Raf in oncological research. google.com The strategic placement of the fluoro and nitro groups on the benzene (B151609) ring of the initial methyl benzoate (B1203000) compound is crucial for the subsequent chemical transformations and the biological activity of the final drug candidates.

Vii. Environmental Impact Assessment and Degradation Studies Methodologies

Environmental Fate and Transport Studies (Methodologies)

Understanding the movement and persistence of "Methyl 2,5-difluoro-3-nitrobenzoate" in the environment is the first step in assessing its potential impact. These studies focus on how the compound interacts with soil, water, and other environmental matrices.

The potential for "this compound" to contaminate groundwater is determined by its leaching characteristics, which are closely linked to its adsorption and desorption behavior in soil.

Batch Equilibrium Method: This is a common laboratory technique used to determine the soil adsorption coefficient (Kd) and the Freundlich adsorption coefficient (Kf). In this method, a solution of "this compound" of a known concentration is mixed with a specific amount of soil. The mixture is agitated for a set period to reach equilibrium. The concentration of the compound remaining in the solution is then measured, typically using High-Performance Liquid Chromatography (HPLC). The amount of compound adsorbed to the soil is calculated by the difference. The experiment is repeated with a range of concentrations to generate an adsorption isotherm.

For instance, studies on the herbicide Metsulfuron-Methyl in various Pakistani soils utilized the batch equilibrium method to determine its sorption-desorption behavior. The results were fitted to the Freundlich equation, which describes non-ideal and reversible adsorption. researchgate.net The Freundlich isotherm is represented by the equation:

Cs = Kf * Ce1/n

Where:

Cs is the amount of substance adsorbed per unit mass of adsorbent.

Ce is the equilibrium concentration of the substance in solution.

Kf and n are Freundlich constants that relate to adsorption capacity and intensity, respectively.

A study on substituted nitrobenzenes, which are structurally related to "this compound," showed that their adsorption to smectite clay was influenced by the nature of the substituents on the aromatic ring. scholaris.ca The adsorption of these compounds was found to be favored by electron-withdrawing groups. scholaris.ca

Soil Column Leaching Studies: To simulate the movement of "this compound" through the soil profile under more realistic conditions, leaching studies are conducted using soil columns. In this setup, a known amount of the compound is applied to the top of a column packed with soil. The column is then irrigated with a liquid, such as simulated rainwater, and the leachate collected from the bottom of the column is analyzed over time for the presence of the compound and its potential degradation products. This methodology was used in a study on the leaching potential of several pesticides in biobeds, where it was found that even for mobile pesticides, the leaching losses were minimal. fishersci.com

Table 1: Methodologies for Leaching and Soil Adsorption Studies

Methodology Principle Key Parameters Determined
Batch Equilibrium A known concentration of the compound is equilibrated with a soil sample to measure the amount adsorbed. Soil Adsorption Coefficient (Kd), Freundlich Adsorption Coefficient (Kf), Adsorption Isotherm

| Soil Column Leaching | The compound is applied to the top of a soil column, which is then irrigated to simulate leaching under controlled conditions. | Leaching rate, concentration in leachate, potential for groundwater contamination |

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for many organic compounds in the environment. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

To assess the hydrolytic stability of "this compound," studies are typically conducted in sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) and temperatures. A known concentration of the compound is added to each buffer solution, and samples are taken at various time intervals. The concentration of the parent compound and the formation of any hydrolysis products are monitored, usually by HPLC.

Methodologies for Assessing Biodegradation and Chemical Degradation Pathways

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process that determines the ultimate fate of many chemicals in the environment.

Aerobic and Anaerobic Biodegradation Studies: To evaluate the potential for "this compound" to be biodegraded, laboratory studies are conducted using soil or water samples containing a diverse microbial population. A known amount of the compound is added to the environmental matrix and incubated under either aerobic (with oxygen) or anaerobic (without oxygen) conditions. The disappearance of the parent compound and the formation of metabolites are monitored over time.

For example, research on the degradation of 2-nitrobenzoate (B253500) by an Arthrobacter species demonstrated that the bacterium could use the compound as its sole source of carbon and energy. frontiersin.orgdoaj.org The study identified salicylate (B1505791) and catechol as metabolites in the degradation pathway. frontiersin.orgdoaj.org The general strategy for the bacterial metabolism of nitroaromatic compounds often involves modifications of oxidative pathways for aromatic compounds to accommodate the nitro group. nih.gov

Identification of Degradation Products: A key component of degradation studies is the identification of the transformation products. This is typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Identifying the degradation products helps to elucidate the degradation pathway and to assess whether any of the products are more persistent or toxic than the parent compound.

Methodologies for Toxicity Assessment in Environmental Systems

Ecotoxicology studies are designed to determine the potential harm that a chemical can cause to aquatic and terrestrial organisms.

Aquatic Toxicity Testing: Standardized tests are used to assess the acute and chronic toxicity of "this compound" to representative aquatic organisms. These typically include:

Fish Acute Toxicity Test: (e.g., using zebrafish, Danio rerio, or rainbow trout, Oncorhynchus mykiss). The concentration that is lethal to 50% of the test organisms (LC50) over a short period (e.g., 96 hours) is determined.

Invertebrate Acute Toxicity Test: (e.g., using the water flea, Daphnia magna). The concentration that immobilizes 50% of the test organisms (EC50) over a 48-hour period is determined.

Algal Growth Inhibition Test: (e.g., using the green alga, Pseudokirchneriella subcapitata). The concentration that inhibits the growth of the algae by 50% (IC50) over a 72-hour period is determined.

For example, aquatic toxicity testing of 3-nitro-1,2,4-triazol-5-one (NTO), another nitro compound, was conducted on the freshwater organism Ceriodaphnia dubia and the green alga Selenastrum capricornutum. dtic.milresearchgate.net The studies determined the inhibitory concentrations for reproduction and growth, respectively. researchgate.net

Terrestrial Toxicity Testing: To assess the risk to soil-dwelling organisms, toxicity tests can be performed on earthworms, springtails, and various soil microorganisms. These tests evaluate endpoints such as survival, reproduction, and effects on microbial processes like nitrogen fixation and respiration.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Metsulfuron-Methyl
2,4,6-trinitrotoluene (B92697) (TNT)
2,5-difluoro-3-nitrobenzoic acid
Methanol (B129727)
2-nitrobenzoate
Salicylate
Catechol

Viii. Future Directions and Emerging Research Avenues

Chemo- and Biocatalytic Approaches in Synthesis

The synthesis of nitroaromatic compounds, pivotal intermediates for pharmaceuticals, dyes, and agrochemicals, is an area ripe for innovation. beilstein-journals.orgacs.org While traditional chemical synthesis routes are well-established, they often rely on harsh conditions and generate significant waste. The future of synthesizing compounds like Methyl 2,5-difluoro-3-nitrobenzoate is increasingly leaning towards greener and more selective chemo- and biocatalytic methods.

Biocatalysis, in particular, presents a sustainable alternative, leveraging the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. rsc.orgnih.gov Research into enzymatic nitration is an emerging field, with studies exploring enzymes capable of amine oxidation or direct nitration of aromatic rings. acs.org For instance, N-oxygenase activity has been identified in microorganisms and utilized for the biotransformation of aminoaromatic precursors into nitroaromatic products. rsc.org The application of such biocatalysts to fluorinated substrates could pave the way for environmentally benign synthesis routes.

Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, offer a powerful approach for constructing complex molecules. nih.govkcl.ac.uk This could involve using an enzyme for a key selective step within a multi-step chemical synthesis. Furthermore, research is ongoing into the biocatalytic hydrogenation of nitro compounds to amines, a crucial subsequent step in the utilization of these intermediates. chemrxiv.org While this focuses on the reaction of the nitro group rather than its installation, it highlights the growing toolbox of biocatalytic methods available for modifying nitroaromatic compounds.

Table 1: Comparison of Synthetic Approaches

Feature Traditional Chemical Synthesis Chemo- and Biocatalytic Synthesis
Reaction Conditions Often harsh (e.g., strong acids, high temperatures) Mild (e.g., aqueous media, room temperature)
Selectivity Can be low, leading to isomeric mixtures Typically high (regio-, stereo-, and chemo-selectivity)
Environmental Impact Higher waste generation, use of hazardous reagents Lower environmental footprint, more sustainable

| Current Status | Well-established, widely used in industry | Emerging field with significant research interest |

Flow Chemistry and Continuous Processing for Efficient Production

Nitration reactions are notoriously fast and highly exothermic, posing significant safety risks when conducted on a large scale in traditional batch reactors. beilstein-journals.orgrsc.org Continuous flow chemistry offers a compelling solution to these challenges, providing superior control over reaction parameters and enhancing safety. vapourtec.comresearchgate.net The small internal volume of microreactors or tubular reactors minimizes the amount of hazardous material present at any given time, while the high surface-area-to-volume ratio allows for highly efficient heat exchange, mitigating the risk of thermal runaways. rsc.org

The application of flow chemistry to the nitration of aromatic compounds has demonstrated significant advantages, including:

Improved Safety: Precise temperature control and minimal reactant volume reduce the risk of explosions and runaway reactions. rsc.orgvapourtec.com

Enhanced Selectivity: Accurate control over stoichiometry and residence time can minimize the formation of undesirable byproducts, such as over-nitrated species. rsc.orgresearchgate.net

Increased Efficiency: The integration of in-line purification and scavenging techniques can lead to cleaner products without the need for extensive work-up procedures. durham.ac.uk

Scalability: Processes developed on a laboratory scale can often be scaled up for industrial production in a more straightforward manner than batch processes. rsc.orgresearchgate.net

For the production of this compound, a continuous-flow process would involve pumping a solution of the precursor, Methyl 2,5-difluorobenzoate, and a nitrating agent through a temperature-controlled reactor. beilstein-journals.orgrsc.org This approach is applicable to a wide range of aromatic compounds and has been successfully used for the synthesis of key pharmaceutical intermediates. researchgate.net The development of robust and scalable continuous-flow methods is a key future direction for the efficient and safe production of this and similar compounds.

Exploration of Novel Reactivity and Cascade Reactions

The unique electronic properties imparted by the substituents on the aromatic ring of this compound make it an interesting substrate for exploring novel chemical transformations. The strong electron-withdrawing nature of the nitro group and the fluorine atoms significantly influences the reactivity of the benzene (B151609) ring. vapourtec.com

The nitro group is known for its versatile reactivity, sometimes referred to as "chameleonic." researcher.life It can act as a powerful electron-withdrawing group to facilitate nucleophilic aromatic substitution (SNAr) of the fluorine atoms, and its reduced form, the amino group, is a cornerstone of a vast array of chemical transformations. vapourtec.com

Future research will likely focus on harnessing this reactivity in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. baranlab.org Such reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated. baranlab.org For example, a cascade sequence could be initiated by a nucleophilic attack on the ring, followed by an intramolecular cyclization involving the nitro or ester group. researcher.lifenih.gov The strategic placement of the fluoro, nitro, and methyl ester groups could be exploited to design novel and complex heterocyclic structures, which are prevalent scaffolds in medicinal chemistry. kcl.ac.uk

Development of Advanced Analytical Techniques for Trace Analysis

As the use of fluorinated compounds in pharmaceuticals and agrochemicals grows, so does the need for sensitive and reliable analytical methods to detect their presence at trace levels in complex matrices, such as biological and environmental samples. nih.govperkinelmer.com The direct analysis of fluorine-containing organic molecules can be challenging.

Current and emerging techniques for the trace analysis of fluorinated compounds include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While direct fluorine detection by conventional ICP-MS is difficult due to its high ionization potential, modified techniques and instrumentation are being developed to overcome these limitations, offering a powerful tool for elemental fluorine analysis. nih.govperkinelmer.com

Combustion Ion Chromatography (CIC): This method allows for the determination of total fluorine content in a sample. nih.govnih.gov The sample is combusted, converting all fluorine-containing compounds to hydrogen fluoride (B91410) (HF), which is then absorbed and analyzed by ion chromatography. This approach is valuable for mass balance studies and screening for the presence of unknown organofluorine compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a workhorse technique for the quantification of known fluorinated compounds, offering high sensitivity and selectivity. nih.gov

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR): This non-destructive technique can be used for the quantification of total fluorine in certain samples. nih.gov

Future research will focus on improving the sensitivity and accessibility of these methods, particularly for non-targeted analysis to identify novel metabolites or environmental degradation products of compounds like this compound.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. researchgate.net Density Functional Theory (DFT) and other quantum-chemical methods can be used to predict a wide range of molecular properties, including reactivity, stability, and electronic structure, before a compound is ever synthesized in the lab. researchgate.netunpatti.ac.id

For this compound, computational methods can be employed to:

Predict Reactivity: Calculate the electron density on the aromatic ring to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic routes and reactions.

Design Novel Derivatives: Systematically modify the structure (e.g., by adding or changing functional groups) and calculate the resulting properties. This allows for the in silico design of new molecules with tailored characteristics, such as enhanced biological activity or specific material properties. mdpi.com For example, designing derivatives of RDX (1,3,5-trinitro-1,3,5-triazinane) has shown that computational screening can identify promising new high-energy density compounds. mdpi.com

Understand Reaction Mechanisms: Elucidate the step-by-step pathway of a chemical reaction, including identifying transition states and intermediates, which is crucial for optimizing reaction conditions.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Methyl 2,5-difluorobenzoate
Hydrogen fluoride

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2,5-difluoro-3-nitrobenzoate, and how can reaction regioselectivity be controlled?

  • Methodology : Start with a fluorinated benzoic acid derivative (e.g., 2,5-difluorobenzoic acid). Nitration at the 3-position requires careful control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Methyl esterification via Fischer esterification (methanol/H₂SO₄) or DCC-mediated coupling ensures high yields. Monitor regioselectivity using computational tools (DFT) to predict substituent effects or employ directing groups .
  • Key Data :

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C75–85
EsterificationCH₃OH, H₂SO₄, reflux90–95

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Combine NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and coupling constants. X-ray crystallography (via SHELX ) resolves ambiguities in nitro/fluoro group orientations. Purity is confirmed via HPLC (≥98% area) with a C18 column and acetonitrile/water mobile phase.
  • Key Data :

| ¹⁹F NMR (ppm) | δ -112.3 (F-2), -118.9 (F-5) |
| ¹H NMR (ppm) | δ 3.95 (s, CH₃), 8.21 (d, J=7.2 Hz, H-4) |

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Follow GHS hazard codes (e.g., P210: avoid ignition sources; P201: pre-review safety protocols). Use fume hoods for nitration steps due to NOx emissions. Store under inert gas (N₂/Ar) to prevent hydrolysis. Emergency procedures should include neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and how can these be analyzed?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the lattice structure. Use graph set analysis (as per Etter’s formalism ) to classify hydrogen-bond motifs (e.g., R₂²(8) rings). Computational tools (Hirshfeld surface analysis) quantify intermolecular interactions. Compare with related nitroaromatics to identify fluorine’s role in directing packing.
  • Key Data :

Interaction TypeDistance (Å)Angle (°)
C–H···O (nitro)2.45165
F···H–C2.67152

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how are these resolved?

  • Methodology : Address disorder in nitro/fluoro groups via PART instructions in SHELXL. Use restraints (DFIX, FLAT) to maintain geometry during refinement. Validate with R-factor convergence (<5%) and check for overfitting using the GooF parameter (0.8–1.2). Compare anisotropic displacement parameters (ADPs) with ORTEP-3 visualizations to ensure model accuracy .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electrophilic centers. Compare activation energies (ΔG‡) for substitution at F-2 vs. F-5 using transition-state modeling. Validate predictions via kinetic experiments (e.g., SNAr with morpholine) monitored by ¹⁹F NMR .

Q. What analytical strategies differentiate between positional isomers in derivatives of this compound?

  • Methodology : Use NOESY NMR to detect spatial proximity between substituents. IR spectroscopy identifies nitro group symmetry (asymmetric vs. symmetric stretching at ~1520 cm⁻¹). Mass spectrometry (MS/MS) fragments isomers differently; e.g., loss of NO₂ vs. F during collision-induced dissociation (CID) .

Methodological Considerations

  • Crystallography Workflow :

    • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
    • Structure solution: SHELXD for phase determination.
    • Refinement: SHELXL with Hirshfeld rigid-bond test for validation.
  • Safety Table :

    GHS CodePrecaution
    P210Avoid heat/open flames
    P201Obtain specialized instructions
    P280Wear protective gloves/eye gear

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.